BenchChemオンラインストアへようこそ!

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

PDE9A Cognitive Disorders cGMP Signaling

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4) is the validated core scaffold for PDE9A inhibitors (e.g., PF-04447943; IC50 8.3–19 nM) and KIF18A inhibitors (IC50 17–90 nM). The 6-methyl group is pharmacophoric—it redirects selectivity from AChE (IC50 ~5.5 μM for non-methylated analogs) to PDE9A/KIF18A. Generic substitution with regioisomeric analogs (e.g., CAS 76620-99-0) produces inactive compounds. 98% purity, LogP 1.2, CNS-penetrant scaffold. Storage: 2–8°C.

Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol
CAS No. 1247645-16-4
Cat. No. B1441591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine
CAS1247645-16-4
Molecular FormulaC9H14N4
Molecular Weight178.23 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N2CCCC2)N
InChIInChI=1S/C9H14N4/c1-7-6-8(10)12-9(11-7)13-4-2-3-5-13/h6H,2-5H2,1H3,(H2,10,11,12)
InChIKeyDMTHAPGLGQMHGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4): Core Scaffold for PDE9A and KIF18A Targeted Inhibitor Procurement


6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 1247645-16-4) is a 2,4-disubstituted pyrimidine derivative with a molecular formula of C9H14N4 and a molecular weight of 178.23 g/mol. Structurally, it features a 6-methyl-substituted pyrimidine core bearing a pyrrolidin-1-yl moiety at the C-2 position and a primary amine at C-4 . This compound is not a standalone drug but serves as a critical scaffold or synthetic precursor in medicinal chemistry programs. It is documented as a core structural component in the development of PDE9A inhibitors (e.g., PF-04447943) [1] and as a versatile amine building block in KIF18A inhibitor patents [2]. Its procurement is relevant for research groups engaged in synthesizing selective PDE9A-targeted agents for cognitive disorders or developing KIF18A-targeted mitotic inhibitors for oncology.

Why 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine Cannot Be Replaced by Generic 2-(Pyrrolidin-1-yl)pyrimidin-4-amines


Generic in-class substitution is scientifically inappropriate for this specific building block. Closely related analogs, such as unsubstituted 2-(pyrrolidin-1-yl)pyrimidin-4-amine (C8H12N4) or 6-(pyrrolidin-1-yl)pyrimidin-4-amine (regioisomer, CAS 76620-99-0), exhibit fundamentally divergent biological activity profiles and synthetic utility. The 6-methyl substitution on the pyrimidine ring is not inert; it critically modulates lipophilicity (calculated LogP for target compound = 1.2) [1] and electronic properties. This modification directly influences target engagement in advanced leads. For instance, unsubstituted 2-(pyrrolidin-1-yl)pyrimidin-4-amines are documented primarily as weak cholinesterase inhibitors (AChE IC50 ~ 5.5–13.8 μM) [2], whereas derivatives incorporating the 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine substructure demonstrate nanomolar potency against entirely distinct targets—specifically PDE9A (IC50 = 8.3–19 nM) [3] and KIF18A (IC50 = 17–90 nM) [4]. The 6-methyl group is a key pharmacophoric element that redirects target selectivity away from cholinesterases toward phosphodiesterases and mitotic kinesins. Consequently, substituting with a non-methylated or regioisomeric analog will yield an inactive or irrelevant compound in these specific research contexts.

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: Quantitative Differentiation Evidence for Procurement Decisions


Evidence Item 1: PDE9A Inhibitor Potency — Scaffold-Specific Nanomolar Activity

6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine serves as the central pyrimidine core of PF-04447943, a clinical-stage PDE9A inhibitor. When elaborated, this scaffold enables potent PDE9A inhibition with an IC50 of 8.3–19 nM in human recombinant enzyme assays [1]. In contrast, closely related 2-(pyrrolidin-1-yl)pyrimidin-4-amine derivatives lacking the 6-methyl substitution (e.g., compound 9a, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine) exhibit only weak AChE inhibition (IC50 = 5.5 μM) and show no reported PDE9A activity [2]. The 6-methyl group is therefore not merely a synthetic convenience but a critical determinant of target engagement profile.

PDE9A Cognitive Disorders cGMP Signaling Alzheimer's Disease

Evidence Item 2: KIF18A Inhibitor Activity — Validated Utility in Oncology Chemical Series

This compound is explicitly utilized as an amine coupling partner in patented KIF18A inhibitor series. Advanced elaborated compounds incorporating this 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine substructure demonstrate potent KIF18A inhibition with IC50 values of 17–90 nM in recombinant enzyme assays [1][2]. Comparatively, a derivative bearing a 5-bromo substitution on the same scaffold (3,5-bis((5-bromo-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)thio)-4H-1,2,4-triazol-4-amine) shows no meaningful activity against soybean lipoxygenase (IC50 > 500 μM) [3], underscoring that the 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine core is neither promiscuous nor universally active—its utility is target-specific. The unsubstituted 6-(pyrrolidin-1-yl)pyrimidin-4-amine regioisomer (CAS 76620-99-0) has no documented KIF18A activity.

KIF18A Mitotic Kinesin Oncology Chromosomal Instability

Evidence Item 3: Plant Growth Stimulation Activity — Differentiated Agrochemical Potential

Beyond mammalian pharmacology, derivatives of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine exhibit pronounced plant growth-stimulating effects. The 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide derivative demonstrated growth stimulation comparable to heteroauxin (a natural auxin) in preliminary biological screenings [1]. In contrast, the unsubstituted 2-(pyrrolidin-1-yl)pyrimidin-4-amine scaffold has been explored for fungicidal applications rather than growth stimulation , indicating that the 6-methyl substitution redirects agrochemical utility from antifungal to growth-promoting activity. This represents a distinct application domain not accessible with the non-methylated analog.

Plant Growth Regulator Agrochemical Heteroauxin Analog Crop Science

Evidence Item 4: Synthetic Accessibility and Physicochemical Properties — Procurement-Relevant Differentiation

The compound's calculated LogP of 1.2 represents a favorable lipophilicity for CNS drug discovery applications, as demonstrated by the brain-penetrant PDE9A inhibitor PF-04447943 derived from this scaffold [1][2]. In comparison, the regioisomer 6-(pyrrolidin-1-yl)pyrimidin-4-amine (CAS 76620-99-0) has a lower calculated LogP of 0.8 and a higher predicted boiling point of 380.6±27.0°C [3]. The target compound's 2-position pyrrolidine substitution with 6-methyl group provides a distinct electronic and steric environment that influences both synthetic elaboration (via the C-4 amine handle) and downstream physicochemical properties. The compound is available at 98% purity from commercial vendors, with recommended storage at 2-8°C protected from light . The C-4 primary amine provides a versatile synthetic handle for amide coupling, sulfonamide formation, or reductive amination, as documented in KIF18A inhibitor patents [4].

Synthetic Intermediate Lipophilicity Medicinal Chemistry Lead Optimization

Procurement Scenarios for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine: Target-Specific Applications


Scenario 1: PDE9A Inhibitor Development for Cognitive Disorders

This compound is the documented core scaffold for PF-04447943, a clinical-stage PDE9A inhibitor with an IC50 of 8.3–19 nM against human recombinant PDE9A [1]. PF-04447943 demonstrated procognitive activity in rodent models, synaptic stabilization in APP transgenic mouse models, and favorable human tolerability in clinical trials [2]. Procurement of 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine enables synthesis of novel PDE9A-targeted analogs for Alzheimer's disease, vascular dementia, or other cGMP signaling-impaired conditions. Generic 2-(pyrrolidin-1-yl)pyrimidin-4-amines are inappropriate for this application, as they exhibit AChE inhibition (IC50 = 5.5 μM) rather than PDE9A activity [3].

Scenario 2: KIF18A Mitotic Kinesin Inhibitor Synthesis for Oncology

This compound is a validated amine building block in KIF18A inhibitor patents. Elaborated derivatives demonstrate KIF18A inhibition with IC50 values of 17–90 nM [4][5]. KIF18A is overexpressed in TP53-mutant, chromosomally unstable cancers, and its inhibition induces lethal mitotic arrest [6]. The C-4 primary amine of this compound serves as a coupling site for amide bond formation with carboxylic acid-containing fragments, enabling modular synthesis of KIF18A-targeted compound libraries. The calculated LogP of 1.2 [7] supports optimization toward cell-permeable inhibitors.

Scenario 3: Plant Growth Regulator Research in Agrochemical Discovery

Derivatives of this compound, specifically 2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetohydrazide, exhibit plant growth stimulation comparable to heteroauxin in preliminary screenings [8]. This contrasts with 2-(pyrrolidin-1-yl)pyrimidin-4-amine analogs, which are documented for fungicidal rather than growth-promoting applications . Procurement of this specific 6-methyl-substituted scaffold enables investigation of novel auxin-mimetic compounds for crop yield enhancement research. The compound serves as a starting material for O-alkylation at the C-4 hydroxyl (after amine protection/diazotization) to generate growth-promoting hydrazide derivatives.

Scenario 4: CNS-Penetrant Kinase or PDE Inhibitor Scaffold Optimization

The compound's calculated LogP of 1.2, combined with documented brain penetration of its PDE9A-derived analog PF-04447943 [9], positions this scaffold for CNS drug discovery programs targeting kinases or phosphodiesterases. The 6-methyl substitution contributes to the favorable lipophilicity profile (ΔLogP = +0.4 vs. regioisomeric 6-(pyrrolidin-1-yl)pyrimidin-4-amine) [10]. The pyrrolidine ring at C-2 provides conformational constraint and potential for stereochemical elaboration, while the C-4 amine offers a versatile functional handle for SAR exploration. The compound is available at 98% purity with established storage conditions (2-8°C, protect from light) , ensuring reproducible starting material quality for lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.